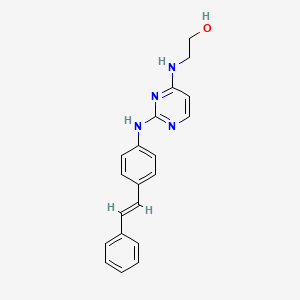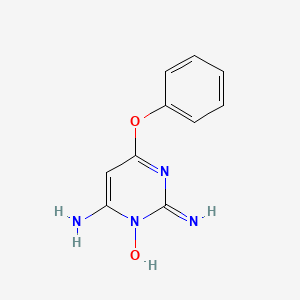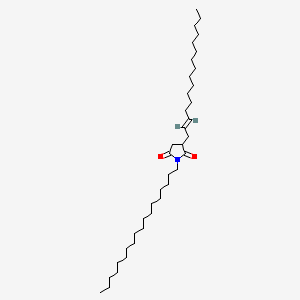![molecular formula C14H21NO2 B12905644 [3-(4-Phenylbutan-2-yl)-1,3-oxazolidin-5-yl]methanol CAS No. 54045-89-5](/img/structure/B12905644.png)
[3-(4-Phenylbutan-2-yl)-1,3-oxazolidin-5-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(4-Phenylbutan-2-yl)oxazolidin-5-yl)methanol: is a chemical compound known for its unique structure and properties It is characterized by the presence of an oxazolidine ring substituted with a phenylbutan-2-yl group and a hydroxymethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3-(4-Phenylbutan-2-yl)oxazolidin-5-yl)methanol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 4-phenylbutan-2-one with an amino alcohol, followed by cyclization to form the oxazolidine ring. The hydroxymethyl group is then introduced through a subsequent reaction, such as reduction or hydroxylation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: (3-(4-Phenylbutan-2-yl)oxazolidin-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The phenylbutan-2-yl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group may yield aldehydes or carboxylic acids, while substitution reactions can lead to a variety of functionalized derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, (3-(4-Phenylbutan-2-yl)oxazolidin-5-yl)methanol is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound may be studied for its potential interactions with biological molecules. Its structural features could make it a candidate for enzyme inhibition studies or as a ligand in receptor binding assays.
Medicine: In medicine, (3-(4-Phenylbutan-2-yl)oxazolidin-5-yl)methanol could be explored for its pharmacological properties. It may serve as a lead compound for the development of new drugs, particularly if it exhibits bioactivity against specific targets.
Industry: In industrial applications, this compound might be used in the production of specialty chemicals or as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or materials science.
Mécanisme D'action
The mechanism by which (3-(4-Phenylbutan-2-yl)oxazolidin-5-yl)methanol exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxazolidine ring and phenylbutan-2-yl group could play crucial roles in binding to these targets, influencing the compound’s overall bioactivity.
Comparaison Avec Des Composés Similaires
(3-(4-Phenylbutan-2-yl)oxazolidin-5-yl)ethanol: Similar structure but with an ethanol group instead of methanol.
(3-(4-Phenylbutan-2-yl)oxazolidin-5-yl)propane: Similar structure but with a propane group.
Uniqueness: (3-(4-Phenylbutan-2-yl)oxazolidin-5-yl)methanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxymethyl group, in particular, allows for a range of chemical modifications, making it versatile for various applications.
Propriétés
Numéro CAS |
54045-89-5 |
|---|---|
Formule moléculaire |
C14H21NO2 |
Poids moléculaire |
235.32 g/mol |
Nom IUPAC |
[3-(4-phenylbutan-2-yl)-1,3-oxazolidin-5-yl]methanol |
InChI |
InChI=1S/C14H21NO2/c1-12(15-9-14(10-16)17-11-15)7-8-13-5-3-2-4-6-13/h2-6,12,14,16H,7-11H2,1H3 |
Clé InChI |
SCIFJXLQWHZETL-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC1=CC=CC=C1)N2CC(OC2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


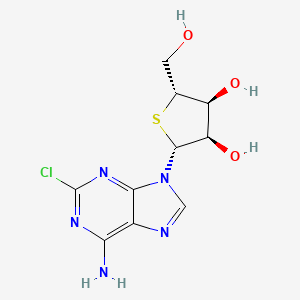
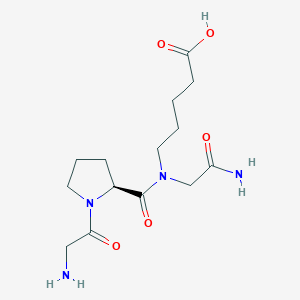
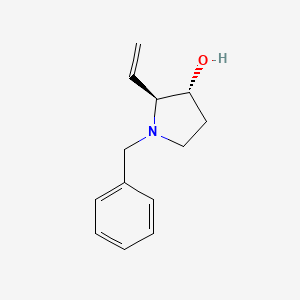
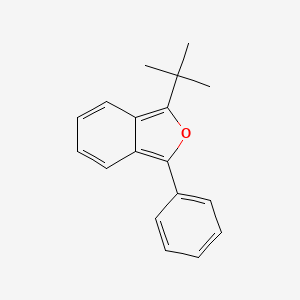
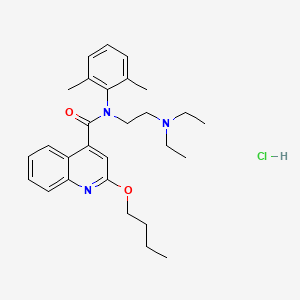
![5-(2-Methoxyphenoxy)-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B12905593.png)
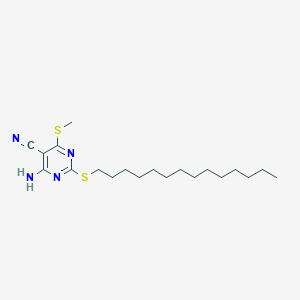
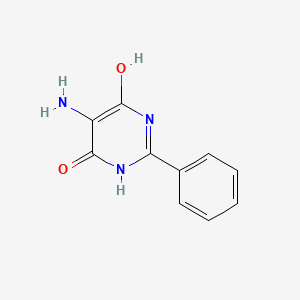
![1,3,4-Thiadiazol-2-amine, 5-[(2-methoxyphenyl)methyl]-N-methyl-](/img/structure/B12905607.png)
